Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot.
Excessive dietary aluminum has been proposed to be a factor contributing to several neurological disorders in humans. Six 8-week-old female Swiss Webster mice were fed for 10 wk purified diets containing 100 (control), 500 or 1000 ug aluminum/g diet. Brain and liver lipid peroxidation was determined by evaluating the production of 2-thiobarbituric acid reactive substances in brain and liver homogenates in the presence or absence of 50 uM ferrous iron. 2-Thiobarbituric acid reactive substances production in the absence of iron in brain homogenates from mice fed the 1000 ug/g diet was higher (30%) than that in the 100 ug/g control group (3.1 vs 2.4 nmol 2-thiobarbituric acid reactive substances/mg protein). The addition of ferrous iron increased 2-thiobarbituric acid reactive substances production in brain homogenates from all 3 dietary groups. The iron induced 2-thiobarbituric acid reactive substances production was 26% higher in the 1000 ug/g brain homogenates than in the 100 ug/g group (4.9 vs 3.9 nmol 2-thiobarbituric acid reactive substances/mg protein). Brain 2-thiobarbituric acid reactive substances production in the presence and absence of iron was similar between the 100 and 500 ug/g aluminum groups. 2-Thiobarbituric acid reactive substances production in liver homogenates measured either with or without iron was similar for the 3 groups. These results show that, in mice, dietary aluminum intoxication leads to increased brain 2-thiobarbituric acid reactive substance production, suggesting that enhanced lipid peroxidation may be one possible mechanism underlying the neurological damage associated with increased tissue aluminum.
Evidence is presented indicating that dementias are associated with a relative insufficiency of magnesium in the brain. Such insufficiency may be attributable to low intake or retention of magnesium; high intake of a neurotoxic metal, such as aluminum, which inhibits activity of magnesium requiring enzymes; or impaired transport of magnesium and/or enhanced transport of the neurotoxic metal into brain tissue. It is proposed that Alzheimer's disease involves a defective transport process, characterized by both an abnormally high incorporation of aluminum and an abnormally low incorporation that an altered serum protein contributes to the progression of Alzheimer's disease by having a greater affinity for aluminum than for magnesium, in contrast to the normal protein, which binds magnesium better than aluminum. The altered protein crosses the blood-brain barrier more efficiently than the normal protein and competes with the normal protein in binding to brain neurons. Binding of the altered protein to the target neurons would both facilitate aluminum uptake and impede magnesium uptake. Evidence suggests that albumin is the serum protein that is altered.
Aluminum is established as a neurotoxin, although the basis for its toxicity is unknown. It recently has been shown to alter the function of the blood-brain barrier, which regulates exchanges between the central nervous system and peripheral circulation. The blood-brain barrier owes its unique properties to the integrity of cell membranes that comprise it. Aluminum affects some of the membrane-like functions of the blood-brain barrier. It increases the rate of transmembrane diffusion and selectively changes saturable transport systems without disrupting the integrity of the membranes or altering CNS hemodynamics. Such alterations in the access to the brain of nutrients, hormones, toxins, and drugs could be the basis of CNS dysfunction. Aluminum is capable of altering membrane function at the blood-brain barrier; many of its effects on the CNS a well a peripheral tissues can be explained by its actions as a membrane toxin.
The endocrine response of porcine parathyroid gland tissue slices in vitro to aluminum was studied by electron microscopy and radioimmunoassay of parathyroid hormone. Medium aluminum concentrations were 20 to 500 ng/ml covering the range corresponding to concentrations reported in the plasma of aluminum intoxicated hemodialyzed patients. Aluminum inhibited iPTH release and caused severe cell alterations. This inhibition was incomplete and there was an aluminum insensitive iPTH capacity. This phenomenon seemed to be due to heterogeneous parathyroid cell population as regards to aluminum sensitivity, perhaps linked to the spontaneous aynchronous cyclic parathyroid cell changes. Sensitivity to aluminum was modulated by the extracellular calcium concentration. Sensitivity to extracellular calcium concentration variations persisted in aluminum intoxicated tissues. The severity of the observed cell lesions induced by high concentrations of aluminum suggested that that the recovery of an iPTH release capacity when parathyroid tissue was withdrawn from a toxic environment and switched to aluminum free media is more likely to be due to activation of a "less sensitive to aluminum" cell pool than to a true reversibility of the toxic effect.
The mechanisms by which aluminum is deposited in bone is common to that in other metal ions, specifically, the three-hydration-shell-deposition theory. Briefly, aluminum is first bound to the hydration of the hydroxyapatite crystal. Here it may readily exchange with the fluid extracellular compartment, or it may exchange and become incorporated with the newly forming bone crystals. Further, over longer time periods the crystals may subsequently be buried deeply within the bone matrix. Although transfer between each "shell" is continual, the rate of transfer between each of these "shells" progressively decreases the deeper into the crystalline matrix the ion is moved. Hence, the crystalline bony matrix serves to sequester the stored metallic ions for progressively longer periods. ...Toxic effects in humans once again are associated with aluminum only: (1) when the ion is administered via parenteral or other nonphysiological portals of entry and (2) in individuals with supervening serious renal disorders. Although some of the resulting animal models appear to replicate diseases seen in humans, (e.g., low turnover osteomalacia), their relevance to humans remains problematic. ...Other studies suggest that many of the effects in bone provoked by aluminum administration are heavily dose- and time-dependent.
When aging human subjects were studied, those with high serum aluminum levels (504 ug/mL vs the low-aluminum group, 387 ug/mL) had impaired performance of digit symbol, serial sevens, critical flicker frequency, and Trails B, although performance on digit span, Trails A, and block design tests was not impaired. As the excess aluminum syndrome became understood, anemia was correlated with reduced activity of dihydropteridine reductase (DHPR) a red blood-cell enzyme. DHPR is also present in the brain in high concentrations, where it is needed to produce tetrahydrobiopterine, tyrosine, and neurotransmitters. Aluminum neurotoxicity was associated with deficiency of DHPR in the brain. Aluminum may have a role in the metastatic calcification of chronic renal failure because it initiates the precipitation of calcium apatite. High serum and tissue concentrations of aluminum may be toxic to the heart by inhibiting enzymes for adenosine triphosphate (ATP) and magnesium. This observation may account for episodes of fatal pulmonary edema in otherwise stable patients undergoing renal dialysis. There is an inverse relationship between erythrocyte (DHPR) activity and aluminum concentrations in patients with differing serum aluminum concentrations.
Considerable experimental evidence implicates aluminium in alterations in the second messenger systems of cAMP and G proteins. An increased cAMP concentration in brain tissue is a prerequisite for an increase in the phosphorylation of proteins. An elevation of protein kinase C activity and in the basal activity of cAMP-dependent protein kinase resulted in hyperphosphorylation of 12 proteins in rats chronically treated with aluminium. In rats chronically treated with low oral doses of aluminium, hyperphosphorylation of MAP-2 was increased by 150% and the neurofilament H subunit by 150-200%, while the phosphorylation of several other proteins including tau was not different from that of control rats. It was suggested that abnormal phosphorylation may impair the axonal transport of cytoskeletal proteins.
Aluminium is not equally distributed among chromatin fractions within the nucleus in control and aluminium-treated preparations. Concentrations of aluminium on highly condensed, non-transcribed chromatin are 15 to 20 times higher than those on active, decondensed chromatin. Several experimental models have demonstrated that aluminium inhibits RNA synthesis and therefore may have an effect on gene expression.
... At a low concentration (10 uM), aluminum sulfate stimulated the level of immunoreactive Abeta and ubiquitin in NBP2 cells without changing the levels of the amyloid precursor protein (APP). However, at higher concentrations (100 and 500 uM), aluminum failed to elicit any significant effect on beta-amyloid, whereas ubiquitin levels continued to increase. No changes in the Abeta and ubiquitin content were found in the C-6 glioma cells following treatment with Al at any of the concentrations tested.
Micromolar concentrations of aluminum sulfate consistently stimulated [3H]thymidine incorporation into DNA and increased cellular alkaline phosphatase activity (an osteoblastic differentiation marker) in osteoblast-line cells of chicken and human. The stimulations were highly reproducible, and were biphasic and dose-dependent with the maximal stimulatory dose varied from experiment to experiment. The mitogenic doses of aluminum ion also stimulated collagen synthesis in cultured human osteosarcoma TE-85 cells, suggesting that aluminum ion might stimulate bone formation in vitro. ... Although mitogenic concentrations of aluminum ion potentiated the 1,25 dihydroxyvitamin D3-dependent stimulation of osteocalcin secretion, they significantly inhibited the hormone-mediated activation of cellular alkaline phosphatase activity. Mitogenic concentrations of aluminum ion did not stimulate cAMP production in human osteosarcoma TE 85 cells, indicating that the mechanism of aluminum ion does not involve cAMP. ... PTH interacted with and potentiated the bone cell mitogenic activity of aluminum ion, and thereby is consistent with the possibility that the in vivo osteogenic actions of aluminum ion might depend on PTH.
Potential mechanisms of Al toxicity measured as Al-induced inhibition of growth in cultured tobacco cells (Nicotiana tabacum, nonchlorophyllic cell line SL) and pea (Pisum sativum) roots were investigated. Compared with the control treatment without Al, the accumulation of Al in tobacco cells caused instantaneously the repression of mitochondrial activities [monitored by the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide and the uptake of Rhodamine 123] and, after a lag of about 12 hr, triggered reactive oxygen species (ROS) production, respiration inhibition, ATP depletion, and the loss of growth capability almost simultaneously. The presence of an antioxidant, butylated hydroxyanisol, during Al treatment of SL cells prevented not only ROS production but also ATP depletion and the loss of growth capability. ... In the pea root, Al also triggered ROS production, respiration inhibition, and ATP depletion, which were all correlated with inhibition of root elongation.
Groups of 120 Atlantic salmon fry (Salmo salar, 1 g mass) were kept in through-flow tanks of water (pH 5) containing various concn of aluminum and silicic acid. The aluminum concn in all but the control tank (0.85 umol aluminum/l) were 6-7 umol/l, at acutely toxic levels. Silicon levels were 0.66 umol/l (control), 93.06, 24.89, 5.46, and 0.60 umol/l, corresponding to silicon:aluminum ratios of 13.0, 3.7, 0.9, and 0.1. Exchangeable aluminum, ie, aluminum retained on Amberlite, was 6.00, 5.00, 4.11, and 1.52 umol/l in test tanks, respectively. Fish were exposed for 96 hr, and the proportion of dead fish was recorded at 12-hr intervals. The whole experiment was run three times; data are from all runs combined. At a silicon:aluminum ratio of 13, acute toxicity of aluminum was eliminated and gill structures of the fish were normal. Percent survival versus time was higher for the higher silicon:aluminum ratio groups. Accumulation of aluminum by fish fell sharply as the exchangeable aluminum increased. Aluminum and silicon levels in fish were 0.44 and 0.01 (control), 0.40 and 0.54 (silicon:aluminum ratio of 13), 2.04 and 0.35 (silicon:aluminum ratio of 3.7), 2.49 and 0.33 (silicon :aluminum ratio of 0.9), 2.38 and 0.08 (silicon:aluminum ratio of 0.1) umol per g dry mass, respectively.
To elucidate the interaction between aluminum and certain essential trace metals, an experiment was performed on rats fed diets with suboptimal or optimal levels of zinc or copper. Half of each group of animals were fed the same diet but with 1000 ppm aluminum added. Changes were noted after 120 days. Severe testicular damage was seen in rats fed either the low zinc or the low copper diet. The lesions included a wide range of spermatogenic cell degeneration and tubular atropy. When aluminum was added to the diet, the testicular destruction of zinc deficient rats was significantly reduced. This indicated that the presence of aluminum in the diet protected the testis against the damage caused by zinc deficiency. Pituitary glands were examined. Hypertrophy of basophils was more pronounced in rats fed the suboptimal zinc or copper diet. When aluminum was added to their diet, the changes were reversed. The mechanisms by which aluminum protects male gonadal functions against zinc deficiency are discussed. This study is the first to demonstrate the preventive effect of aluminum against testicular damage caused by zinc deficiency.
Adult, male New Zealand rabbits (three per group) were administered drinking water containing aluminum chloride (0, 100, or 500 mg aluminum/liter) together with citrate (0.11 M) ascorbate (0.11 M), or no added ligand and libitum for 12 weeks. They were fed ad libitum regular rabbit chow analyzed to contain 297 mg aluminum/kg. Treatment had no effect upon food and water intake or weight gain during the experimental period. No effect of aluminum was observed on tissue levels of the essential metals zinc, copper, and iron, or on hemoglobin and hematocrit values. Aluminum levels were fund to increase in a dose-dependent manner in stomach and intestinal mucosa, kidney, bone, urine, and fece. There was only a slight accumulation in liver, and no accumulation in brain (cerebral cortex or hippocampus). Although plasma aluminum was directly related to aluminum intake, whole blood aluminum bore no relation to aluminum dose. Citrate had no efefct on aluminum accumulation in the stomach or intestine, but significantly enhanced plasma and bone aluminum levels. Ascorbate did not enhance aluminum accumulation in any tissue studied and even prevented accumulation in bone. Both citrate and ascorbate enhanced excretion of aluminum. Ascorbate therapy may be of potential clinical use to enhance aluminum excretion.
Examined 25 dialysis patients that experienced accidental exposure to aluminum and parathyroid hormone (PTH). At the same time as parathyroid hormone decreased, serum calcium increased. Based on this observation it has been suggested that aluminum is incorporated, instead of calcium, into the bone and that this leads to the osteomalacia characteristic of aluminum-induced bone disease. Instead of being incorporated into osteoid bone tissue, calcium returns to the circulation which in turn inhibits the parathyroid hormone release from the parathyroid. In support of this hypothesis, ... found a strong correlation between bone aluminum content and the amount of bone occupied by unmineralized osteoid in humans. Experimental support for the hypothesis of calcium-aluminum interactions has also been provided in studies on chicks. /Aluminum/
For more Interactions (Complete) data for ALUMINUM, ELEMENTAL (6 total), please visit the HSDB record page.
In a case study of patients on long-term dialysis, systemic aluminum absorption with concurrent oral citrate (as an alkalinizing agent) and aluminum containing phosphate binder (eg, aluminum hydroxide or carbonate) was significantly increased. Based on the proposed mechanism and pharmacologic similarity, an interaction may be expected to occur between citric acid and other aluminum salts (eg, aluminum phosphate, aluminum glycinate, attapulgite, dihydroxyaluminum, kaolin, magaldrate). It has been shown that following concurrent administration of citric acid (from lemon juice) and aluminum hydroxide there is an increase in serum levels of a nonionized aluminum citrate complex, which is postulated to easily pass the gastrointestinal barrier. Simultaneous administration of citric acid and aluminum hydroxide should be avoided since significant systemic absorption of aluminum may occur. This may be of additional concern in patients on long-term dialysis or with impaired renal function. /Aluminum hydroxide or carbonate/
Aluminium salts are reported to interfere with the absorption of glucose from the GI-tract. /Aluminum salts/
Weanling male /Sprague Dawley/ rats were fed diets containing no added aluminium, or aluminium lactate, aluminium palmitate, aluminium phosphate or aluminium hydroxide. The level of aluminium in these diets was 14, 271, 272, 262 and 268 mg/g diet. In one study the diet was only marginally adequate in Zn, Cu and Fe. After 18 days on the test diet, the animals were killed, and the tibia, kidney and brain prepared for aluminium analysis. Levels of P, Ca, Mg, Fe, Zn, Cu were also measured in the tibia, liver and kidney. In the first study (marginal with in respect to dietary zinc, copper and iron), rats showed an increase in aluminium levels in tibia, brain and kidney, the effect being most marked in the aluminium hydroxide group. In another study in which adequate amounts of Zn, Cu and Fe were present the animals were fed various types and levels of aluminium hydroxide namely aluminium hydroxide reagent grade (268 ug/g/diet) and aluminium hydroxide dried gel (at 261 or 205 mg aluminium/g diet). The form of aluminium hydroxide did not effect accumulation of aluminium in the tissues. Rats fed 206 ug aluminium/g diet accumulated less aluminium in their tibias and more aluminium in the kidneys than rats fed 261 or 268 ug aluminium/g diet. The presence of aluminium in the diet had no effect on tissue levels of calcium, magnesium and iron, and only minor effects on tissue levels of phosphorous, zinc and copper.